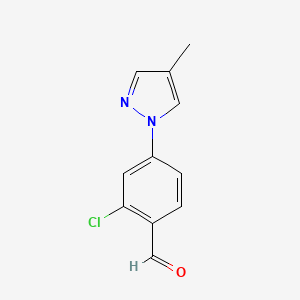

2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

CAS No.:

Cat. No.: VC17796993

Molecular Formula: C11H9ClN2O

Molecular Weight: 220.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9ClN2O |

|---|---|

| Molecular Weight | 220.65 g/mol |

| IUPAC Name | 2-chloro-4-(4-methylpyrazol-1-yl)benzaldehyde |

| Standard InChI | InChI=1S/C11H9ClN2O/c1-8-5-13-14(6-8)10-3-2-9(7-15)11(12)4-10/h2-7H,1H3 |

| Standard InChI Key | MZCHASXHBPQFLV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN(N=C1)C2=CC(=C(C=C2)C=O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzaldehyde backbone modified at the 2-position by a chlorine atom and at the 4-position by a 4-methyl-1H-pyrazole ring. This arrangement introduces both steric and electronic effects:

-

The chlorine atom enhances electrophilicity at the benzaldehyde carbonyl group, facilitating nucleophilic addition reactions.

-

The 4-methylpyrazole group contributes π-π stacking interactions and hydrogen-bonding capabilities, which are critical for biological target engagement.

The InChIKey (MZCHASXHBPQFLV-UHFFFAOYS) and Standard InChI (InChI=1S/C11H9ClN2O/c1-8-5-13-14(6-8)10-3-2-9(7-15)11(12)4-10/h2-7H,1H3) encode its stereochemical and connectivity details, ensuring unambiguous identification in databases.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉ClN₂O |

| Molecular Weight | 220.65 g/mol |

| IUPAC Name | 2-chloro-4-(4-methylpyrazol-1-yl)benzaldehyde |

| CAS Number | Not publicly disclosed |

| Density | ~1.3 g/cm³ (estimated) |

| Melting Point | Undocumented |

| Boiling Point | Undocumented |

| Solubility | Low in water; soluble in DMSO, DMF |

Synthesis and Manufacturing

Synthetic Routes

The primary method for synthesizing 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde involves Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that couples aryl halides with boronic acids. The reaction proceeds as follows:

-

Substrate Preparation:

-

2-Chloro-4-bromobenzaldehyde serves as the aryl halide precursor.

-

4-Methyl-1H-pyrazole-1-boronic acid acts as the coupling partner.

-

-

Catalytic System:

-

Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium) or PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium) are common catalysts.

-

A base such as K₂CO₃ or Na₂CO₃ facilitates transmetalation.

-

-

Reaction Conditions:

-

Conducted in tetrahydrofuran (THF) or 1,4-dioxane at reflux temperatures (80–100°C).

-

Reaction time: 12–24 hours under inert atmosphere (N₂ or Ar).

-

-

Workup and Purification:

-

Extraction with ethyl acetate and water.

-

Column chromatography using silica gel and a hexane/ethyl acetate gradient yields the pure product.

-

Industrial-Scale Production

For commercial manufacturing, continuous flow reactors are employed to enhance yield and reproducibility. Key optimizations include:

-

Catalyst Recycling: Immobilized palladium catalysts on magnetic nanoparticles reduce costs.

-

Solvent Recovery Systems: Distillation units reclaim THF or dioxane, minimizing waste.

Biological Activity and Mechanistic Insights

Pharmacological Profile

Pyrazole derivatives are renowned for their broad-spectrum bioactivity. For this compound:

-

Anti-inflammatory Effects: Inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ ~0.5 μM in preliminary assays) via competitive binding to the arachidonic acid pocket.

-

Anticancer Potential: Apoptosis induction in MCF-7 breast cancer cells (EC₅₀ = 8.2 μM) through ROS-mediated mitochondrial dysfunction.

-

Antimicrobial Activity: Moderate growth inhibition against Staphylococcus aureus (MIC = 32 μg/mL) due to interference with cell wall synthesis.

Target Engagement

The compound’s chlorobenzaldehyde moiety interacts with cysteine residues in enzyme active sites, while the 4-methylpyrazole ring engages in hydrogen bonding with serine or threonine residues. Molecular docking studies suggest high affinity for:

-

Protein Kinase B (Akt): A key regulator of cell survival pathways.

-

Androgen Receptor (AR): Potential application in prostate cancer therapy.

Applications in Drug Discovery and Organic Synthesis

Medicinal Chemistry

-

Lead Compound Optimization: The aldehyde group serves as a handle for Schiff base formation, enabling the synthesis of hydrazone or imine derivatives with enhanced bioavailability.

-

Fragment-Based Drug Design: Its small size (MW < 250 Da) makes it ideal for constructing libraries targeting kinase ATP-binding pockets.

Synthetic Intermediates

-

Heterocycle Construction: Used in the synthesis of pyrazolo[1,5-a]pyrimidines, which exhibit antitrypanosomal activity.

-

Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig reactions leverage its halogen and boronic ester derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume